N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide
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Overview
Description
N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a pyrazine and pyrazole ring system
Preparation Methods
The synthesis of N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multiple steps. One common synthetic route includes the cyclization of a pyrazine derivative with a pyrazole precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product yield . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining product purity and yield.
Chemical Reactions Analysis
N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in kinase inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide can be compared with other pyrazine and pyrazole derivatives. Similar compounds include:
Pyrrolopyrazine derivatives: Known for their antimicrobial and kinase inhibitory activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their potential as CDK2 inhibitors in cancer treatment.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Evaluated for their anti-tubercular activity. The uniqueness of this compound lies in its specific structural configuration and the resulting biological activities.
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-26-17(13-18(25-26)19-15-22-9-10-23-19)14-24-20(27)21(7-11-28-12-8-21)16-5-3-2-4-6-16/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXSVJNQSQITIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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